molecular formula C8H7BrF3N B1520068 (2-Bromo-5-(trifluoromethyl)phenyl)methanamine CAS No. 771582-26-4

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1520068
CAS No.: 771582-26-4
M. Wt: 254.05 g/mol
InChI Key: SYZGXVJQDWMJCI-UHFFFAOYSA-N
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Description

“(2-Bromo-5-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the molecular formula C8H7BrF3N . It is also known as BTM or 2-Bromo-5-trifluoromethylaniline. It appears as a colorless to pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The product from a previous step (640 g) in methyl tert-butyl ether (4.3 L) is mixed with 1N sodium hydroxide (3.4 L). The mixture is stirred until 2 clear layers form. The organics are washed with brine, dried over sodium sulfate, filtered, and concentrated to the free amine (460 g). The free amine (460 g, 1.81 mol) is taken into 1,1-dichloroethene (4.3 L) and 3,5-bis (trifluoromethyl)benzaldehyde (438 g, 1.81 mol) is added. The mixture is cooled in an ice-water bath and NaBH (CH3CO2)3 (767 g, 3.62 mol) is added. The mixture is stirred for 16 hours at which point LC analysis reveals complete reaction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF3N/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3H,4,13H2 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 254.05 g/mol . It is a colorless to pale-yellow to yellow-brown liquid . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds related to "(2-Bromo-5-(trifluoromethyl)phenyl)methanamine" have been synthesized and evaluated for their antioxidant properties. For example, derivatives with bromine have shown effective antioxidant power, suggesting potential for pharmaceutical applications due to their ability to scavenge free radicals and reduce oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anticancer Activity

Research into palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including those related to the chemical structure of interest, has revealed significant anticancer activity against various human cancerous cell lines. These findings point towards the potential application of these compounds in cancer therapy (Mbugua et al., 2020).

Organocatalysis

In the realm of organic chemistry, specific derivatives have been identified as catalyst poisons in certain reactions, highlighting the importance of understanding the side reactions and impurities that can affect chemical syntheses (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Serotonin/Noradrenaline Reuptake Inhibition

Certain methanamine derivatives have shown promise as dual serotonin and noradrenaline reuptake inhibitors, indicating potential for the development of novel antidepressants or treatments for other neurological disorders (Whitlock, Blagg, & Fish, 2008).

Environmental Impact and Decomposition

The study of brominated compounds also extends to environmental science, where their degradation and impact are of concern. For instance, the photochemical decomposition of polybrominated diphenyl ethers, compounds related to "this compound," has been investigated to understand their environmental fate (Eriksson, Green, Marsh, & Bergman, 2004).

Antimicrobial Activities

Bromophenols and related brominated compounds have been isolated from marine sources and evaluated for their antimicrobial activities, showcasing the potential for these compounds in developing new antibacterial and antifungal agents (Xu et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGXVJQDWMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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